[2,3'-Bi-1H-phenalene]-1,1'-dione
Description
[2,3'-Bi-1H-phenalene]-1,1'-dione is a fused aromatic diketone characterized by two phenalene units connected at the 2 and 3' positions, with ketone groups at the 1 and 1' positions. The extended π-conjugation and redox-active dione moieties may enable unique optoelectronic properties, such as high electron affinity and charge transport capabilities, which are critical for applications like organic semiconductors or dye-sensitized solar cells (DSSCs) .
Properties
CAS No. |
62315-47-3 |
|---|---|
Molecular Formula |
C26H14O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(3-oxophenalen-1-yl)phenalen-1-one |
InChI |
InChI=1S/C26H14O2/c27-23-14-21(18-10-2-7-16-8-3-11-19(23)25(16)18)22-13-17-9-1-5-15-6-4-12-20(24(15)17)26(22)28/h1-14H |
InChI Key |
BRBKTITUWWIRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)C4=CC(=O)C5=CC=CC6=C5C4=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bi-1H-phenalene]-1,1’-dione typically involves the reaction of 1-naphthyl radical with methylacetylene or allene under high-temperature conditions. This process is guided by the Hydrogen-Abstraction/aCetylene-Addition (HACA) mechanism, which is fundamental in the formation of polycyclic aromatic hydrocarbons .
Industrial Production Methods: Industrial production of [2,3’-Bi-1H-phenalene]-1,1’-dione may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: [2,3’-Bi-1H-phenalene]-1,1’-dione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert [2,3’-Bi-1H-phenalene]-1,1’-dione into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
[2,3’-Bi-1H-phenalene]-1,1’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of [2,3’-Bi-1H-phenalene]-1,1’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Diones
Analysis by Application Domain
Optoelectronic Performance
Quinoxaline-2,3-dione derivatives, such as those studied by El Assyry et al. (2022), exhibit strong light-harvesting capabilities due to their high molar extinction coefficients (~28,500 M⁻¹cm⁻¹) and achieve power conversion efficiencies (PCE) of up to 6.8% in DSSCs . However, experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
